2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic compound. It contains a benzo[d]oxazole moiety, a chloropyridine ring, and a piperidine ring. This complex structure suggests potential interactions with various biological targets and makes it a candidate for diverse scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the formation of the benzo[d]oxazole ring. An appropriate benzoic acid derivative reacts with aniline under acidic conditions to form benzo[d]oxazole. The thioether linkage is introduced via thiolation using a suitable thiol reagent. For the chloropyridine moiety, starting from 5-chloropyridine, the molecule undergoes nucleophilic substitution to introduce the piperidine ring, usually through a reaction involving a piperidine derivative. The final step involves linking the benzo[d]oxazol-2-ylthio and chloropyridin-2-yloxy piperidine fragments via an ethanone bridge using suitable coupling agents under controlled conditions.
Industrial Production Methods
On an industrial scale, this compound can be produced using optimized versions of the above synthetic routes. The process may involve continuous flow synthesis to enhance yield and purity, with meticulous control of reaction conditions to ensure reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the thioether linkage, potentially forming sulfoxides or sulfones.
Reduction: Reduction could occur at the ketone group, yielding secondary alcohols.
Substitution: The chloropyridine ring can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Typical reducing agents are sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides can react with the chloropyridine under mild heating conditions.
Major Products
The products of these reactions vary based on the conditions and reagents used, but generally include sulfoxides, sulfones, secondary alcohols, and substituted pyridines.
Scientific Research Applications
This compound is valuable in a variety of research fields:
Chemistry: As a building block for more complex molecules.
Biology: For studying enzyme interactions, given its complex structure that can mimic biological substrates.
Industry: Could be used in the development of novel materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action depends on the specific application:
Molecular Targets: The compound's structure suggests it can interact with enzymes, possibly inhibiting their activity by mimicking natural substrates.
Pathways Involved: Likely involves key signaling pathways within the cells, particularly those related to its structural motifs (e.g., benzo[d]oxazole interactions with DNA or protein targets).
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]oxazol-2-ylthio)acetophenone: Similar scaffold but lacks the piperidine and chloropyridine moieties.
1-(4-Piperidinyl)-2-(pyridin-2-yloxy)ethanone: Lacks the benzo[d]oxazole moiety, simpler structure.
Benzo[d]oxazole-2-thiol: Only the benzo[d]oxazole thioether, without additional functional groups.
Uniqueness
The uniqueness of 2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone lies in its intricate structure, which combines multiple functional groups and ring systems, offering a diverse range of chemical interactions and applications.
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Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-13-5-6-17(21-11-13)25-14-7-9-23(10-8-14)18(24)12-27-19-22-15-3-1-2-4-16(15)26-19/h1-6,11,14H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJYWARTFCPWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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